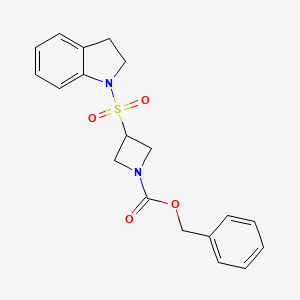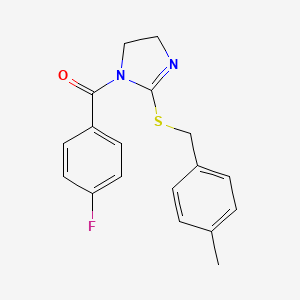![molecular formula C15H11N3O3 B2827694 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole CAS No. 1081120-82-2](/img/structure/B2827694.png)
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole” is a novel class of potent DprE1 inhibitors . It is based on a 2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-N-phenylpropanamide scaffold .
Synthesis Analysis
The synthesis of this compound starts with the reaction of N-2,3-dihydrobenzo[1,4]dioxin-6-amine with 4-acetamidobenzene-1-sulfonyl chloride in the presence of 10% aqueous Na2CO3 solution to yield N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-acetamidobenzenesulfonamide . This is then further reacted with alkyl/aralkyl halides in DMF and lithium hydride as a base .Molecular Structure Analysis
The molecular structure of this compound is characterized by spectral data (IR, 1H NMR, EI-MS, and HR-MS) .Chemical Reactions Analysis
The compound is a potent DprE1 inhibitor, which means it inhibits the enzyme DprE1 . This inhibition is crucial for its antimycobacterial activity .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antioxidant Activities
A significant area of research involving 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole derivatives focuses on their antimicrobial and antioxidant properties. For example, a study synthesized a series of derivatives and evaluated them for their antioxidant activity using the 2,2-diphenyl-1-picrylhydrazyl radical scavenging assay, and for antimicrobial activity using the diffusion plate method. This research highlighted the potential of these compounds in combating oxidative stress and microbial infections (Bassyouni et al., 2012). Another investigation synthesized new 1,2,4-triazoles starting from isonicotinic acid hydrazide and assessed their antimicrobial activities, revealing the versatility of oxadiazole derivatives in pharmaceutical applications (Bayrak et al., 2009).
Anticancer Applications
Research into substituted 1,3,4-oxadiazolyl tetrahydropyridines has identified their potential as anticancer agents. These studies have synthesized derivatives and evaluated their activities against cancer cell lines, providing insights into their therapeutic value in oncology (Redda & Gangapuram, 2007).
Organic Electronics
The material's application extends into the field of organic electronics, where derivatives of this compound have been explored as electron-transporting and exciton-blocking materials for organic light-emitting diodes (OLEDs). These studies have demonstrated improved device performance, including reduced driving voltages and high efficiency, highlighting the compound's role in the development of advanced electronic devices (Shih et al., 2015).
Radical Scavenging and DNA Protection
Another notable application is in the development of antioxidants capable of protecting DNA against radical-mediated oxidation. Studies have synthesized derivatives and compared their abilities to scavenge radicals and protect DNA, indicating their potential in preventing oxidative damage at the molecular level (Zhao & Liu, 2013).
Antibacterial Activity and Mechanism Investigation
Research has also focused on understanding the antibacterial activity and mechanism of action of 1,3,4-oxadiazole thioether derivatives. These studies have designed and synthesized compounds, assessing their activities against specific bacteria and utilizing proteomic analysis to explore the compounds' effects on bacterial protein expression (Song et al., 2017).
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-pyridin-4-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3/c1-2-12-13(20-8-7-19-12)9-11(1)15-18-17-14(21-15)10-3-5-16-6-4-10/h1-6,9H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMIDDJVVRZONG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-(1,3-benzodioxol-5-ylmethylene)-2-thioxo-3-({4-[3-(trifluoromethyl)phenyl]piperazino}methyl)tetrahydro-4H-imidazol-4-one](/img/structure/B2827611.png)


![6,7-Dimethyl-1-(4-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/no-structure.png)



![5-Methyl-2-[1-[[4-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2827621.png)
![[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] acetate](/img/structure/B2827622.png)


![6-chloro-3-[(2E)-3-(3-methylphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2827628.png)
![5-((5-Fluoro-2-methoxyphenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2827631.png)

